Scientific Field: Medicinal Chemistry
Summary of the Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Methods of Application: Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Results or Outcomes: Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .
Scientific Field: Antibacterial Research
Summary of the Application: Quinoline scaffold has been used to develop antibacterial drugs. The investigation of new bioactive molecules among derivatives of quinoline-carboxylic acid is highly promising .
Methods of Application: Since 1962, 4-quinolone-3-carboxylic acid derivatives have been clinically used as antibacterial agents worldwide .
Results or Outcomes: Many quinoline derivatives are found to have applications as agrochemicals as well as use in the study of bio-organic and bio-organometallic processes .
Scientific Field: Antiprotozoal Research
Summary of the Application: 4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .
Scientific Field: Antimalarial Research
Summary of the Application: Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs. Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Methods of Application: The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
Results or Outcomes: Quinoline has been found to have antimalarial activities .
Scientific Field: Antifungal Research
Summary of the Application: Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N. It has been found to have antifungal activities .
Scientific Field: Anti-Inflammatory Research
Summary of the Application: Quinoline has been found to have anti-inflammatory activities .
Scientific Field: Agrochemical Research
Summary of the Application: Many quinoline derivatives are found to have applications as agrochemicals .
Scientific Field: Bio-Organic and Bio-Organometallic Processes
Summary of the Application: Quinoline derivatives are used in the study of bio-organic and bio-organometallic processes .
Scientific Field: Anticonvulsant Research
Summary of the Application: Quinoline has been found to have anticonvulsant activities .
Quinoline-2-carboxylic acid is an aromatic heterocyclic compound characterized by a quinoline backbone with a carboxylic acid functional group at the 2-position. Its molecular formula is , and it has a molar mass of approximately 173.17 g/mol. The compound exhibits a variety of chemical properties, including solubility in organic solvents and moderate stability under standard conditions. Quinoline-2-carboxylic acid serves as an important intermediate in organic synthesis and has been studied for its biological activities, making it a subject of interest in medicinal chemistry and biochemistry .
Quinoline-2-carboxylic acid exhibits several notable biological activities:
Several methods have been developed for synthesizing quinoline-2-carboxylic acid:
Quinoline-2-carboxylic acid has several applications across various fields:
Studies examining the interactions of quinoline-2-carboxylic acid with biological targets have revealed its role as a metabolite in organisms like Saccharomyces cerevisiae. Its interactions with various enzymes suggest potential pathways for drug metabolism and detoxification processes . Additionally, research into its binding affinities with target proteins has provided insights into its mechanism of action and therapeutic potential .
Quinoline-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Hydroxyquinoline | 0.90 | Contains a hydroxyl group at the 5-position |
Quinoxaline-2-carboxylic acid | 0.85 | Features a different heterocyclic structure |
3-Hydroxyquinoline | 0.88 | Hydroxyl group at the 3-position |
4-Hydroxyquinoline | 0.87 | Hydroxyl group at the 4-position |
8-Hydroxyquinoline | 0.86 | Hydroxyl group at the 8-position |
Quinoline-2-carboxylic acid's unique positioning of the carboxyl group distinguishes it from these similar compounds, influencing its biological activity and reactivity profiles .
Irritant